molecular formula C12H8F3NO2S B2781186 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 17969-63-0

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2781186
CAS No.: 17969-63-0
M. Wt: 287.26
InChI Key: IOSJMGIPOGWVTB-UHFFFAOYSA-N
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Description

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate precursors to form the thiazole ring, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(Difluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
  • 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}acetic acid
  • 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}propionic acid

Uniqueness

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets . This makes it a valuable compound in the development of pharmaceuticals and other applications.

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-7(2-4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSJMGIPOGWVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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